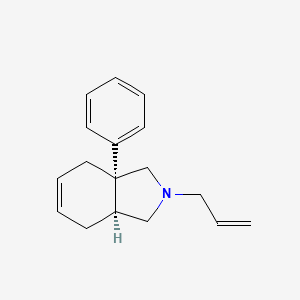
(3aR,7aS)-3a-Phenyl-2-(prop-2-en-1-yl)-2,3,3a,4,7,7a-hexahydro-1H-isoindole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3aR,7aS)-3a-Phenyl-2-(prop-2-en-1-yl)-2,3,3a,4,7,7a-hexahydro-1H-isoindole is a complex organic compound characterized by its unique hexahydro-1H-isoindole structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3aR,7aS)-3a-Phenyl-2-(prop-2-en-1-yl)-2,3,3a,4,7,7a-hexahydro-1H-isoindole typically involves multiple steps, including the formation of the hexahydro-1H-isoindole core and subsequent functionalization. Common synthetic routes may involve the use of starting materials such as phenyl-substituted cyclohexanones and allyl bromides, followed by cyclization and reduction reactions under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
(3aR,7aS)-3a-Phenyl-2-(prop-2-en-1-yl)-2,3,3a,4,7,7a-hexahydro-1H-isoindole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The phenyl and allyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce saturated hydrocarbons.
Scientific Research Applications
(3aR,7aS)-3a-Phenyl-2-(prop-2-en-1-yl)-2,3,3a,4,7,7a-hexahydro-1H-isoindole has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It can serve as a probe for studying biological processes and interactions.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (3aR,7aS)-3a-Phenyl-2-(prop-2-en-1-yl)-2,3,3a,4,7,7a-hexahydro-1H-isoindole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- (2S)-2-[(3aR,7aS)-1,3-dioxo-2,3,3a,4,7,7a-hexahydro-1H-isoindol-2-yl]-N-(prop-2-en-1-yl)propanamide
- (2S,3R,3aR,7aS)-2-(3,4-dimethoxyphenyl)-5-methoxy-3-methyl-3a-(prop-2-en-1-yl)-2,3,7,7a-tetrahydro-1-benzofuran-6-one
Uniqueness
(3aR,7aS)-3a-Phenyl-2-(prop-2-en-1-yl)-2,3,3a,4,7,7a-hexahydro-1H-isoindole is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interactions with molecular targets, making it valuable for specific applications in research and industry.
Properties
CAS No. |
64504-94-5 |
|---|---|
Molecular Formula |
C17H21N |
Molecular Weight |
239.35 g/mol |
IUPAC Name |
(3aS,7aR)-7a-phenyl-2-prop-2-enyl-3,3a,4,7-tetrahydro-1H-isoindole |
InChI |
InChI=1S/C17H21N/c1-2-12-18-13-16-10-6-7-11-17(16,14-18)15-8-4-3-5-9-15/h2-9,16H,1,10-14H2/t16-,17+/m1/s1 |
InChI Key |
ZSUQDENZLUDDNQ-SJORKVTESA-N |
Isomeric SMILES |
C=CCN1C[C@H]2CC=CC[C@]2(C1)C3=CC=CC=C3 |
Canonical SMILES |
C=CCN1CC2CC=CCC2(C1)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















